molecular formula C14H9BrClN3O3S B4984010 3-bromo-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide

3-bromo-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide

Cat. No. B4984010
M. Wt: 414.7 g/mol
InChI Key: JZMOXXBPHCLALN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is a thioamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-bromo-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide have been studied in various research studies. It has been shown to have low toxicity and is well-tolerated by animals. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-bromo-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments is its potential as an anti-cancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on 3-bromo-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide. One of the directions is to further investigate its mechanism of action, which will help to optimize its therapeutic potential. Another direction is to explore its potential in the treatment of other diseases, such as inflammatory and oxidative stress-related diseases. Additionally, research can be conducted to develop more efficient synthesis methods for this compound.

Synthesis Methods

The synthesis of 3-bromo-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide has been reported in various research studies. One of the methods involves the reaction of 2-chloro-5-nitroaniline with carbon disulfide in the presence of sodium hydroxide to form the corresponding dithiocarbamate. The dithiocarbamate is then reacted with 3-bromo-benzoyl chloride to obtain the final product.

Scientific Research Applications

3-bromo-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide has been studied for its potential applications in various scientific research fields. One of the primary applications is in the field of medicinal chemistry, where this compound has been investigated for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.

properties

IUPAC Name

3-bromo-N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClN3O3S/c15-9-3-1-2-8(6-9)13(20)18-14(23)17-12-7-10(19(21)22)4-5-11(12)16/h1-7H,(H2,17,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMOXXBPHCLALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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